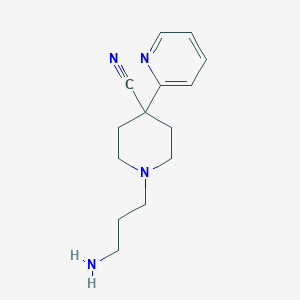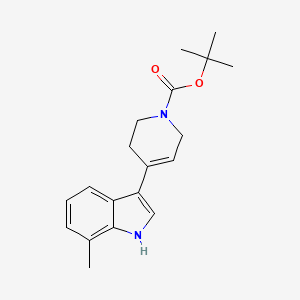
N-benzyl-6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, which is known for its biological activity, linked to an indazole core through an ether linkage. The presence of methoxy groups on the quinoline ring further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Etherification: The quinoline intermediate is then subjected to etherification with a suitable halogenated indazole derivative under basic conditions to form the ether linkage.
N-Benzylation: The final step involves the N-benzylation of the indazole nitrogen using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinone derivatives, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, particularly in cancer research due to the presence of the quinoline moiety.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The indazole core may also contribute to its biological activity by interacting with various cellular pathways. These interactions can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)acetamide
Uniqueness
N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine stands out due to its unique combination of a quinoline moiety and an indazole core This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine |
InChI |
InChI=1S/C26H24N4O3/c1-30-22-13-18(9-10-19(22)26(29-30)28-16-17-7-5-4-6-8-17)33-23-11-12-27-21-15-25(32-3)24(31-2)14-20(21)23/h4-15H,16H2,1-3H3,(H,28,29) |
InChI Key |
DMPMZNSWHVQAAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13876673.png)
![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)

![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)





